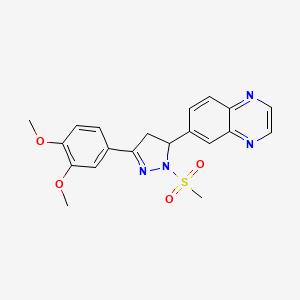

6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 6-(3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline represents a novel class of quinoxaline derivatives that exhibit significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

- Molecular Formula : C19H22N4O4S

- Molecular Weight : 398.47 g/mol

- CAS Number : 68140381

Antiviral Properties

Research indicates that quinoxaline derivatives have shown promising antiviral activity. In particular, compounds similar to this compound have demonstrated efficacy against various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). The mechanism involves inhibition of viral replication and interference with viral DNA synthesis at concentrations as low as 1 mM in tissue cultures .

Anti-inflammatory Effects

Quinoxaline derivatives have also been evaluated for their anti-inflammatory properties. Studies have reported that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, the compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, showing superior activity compared to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Notably, it has been shown to inhibit the growth of different cancer cell lines with a mean GI50 value indicating significant cytotoxicity. The incorporation of specific functional groups into the quinoxaline scaffold has been correlated with enhanced anticancer activity, suggesting a structure-activity relationship that warrants further exploration .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory pathways or viral replication.

- DNA Binding : Its ability to bind to DNA could disrupt the replication process in viruses and cancer cells.

- Cytokine Modulation : The compound modulates cytokine levels, reducing inflammation and potentially altering tumor microenvironments.

Case Studies

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds related to quinoxaline derivatives exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that certain analogs of the compound inhibited the growth of breast cancer and leukemia cell lines effectively .

Antimicrobial Properties

Quinoxaline derivatives have been recognized for their antimicrobial activities against a range of pathogens, including bacteria and fungi. The compound's structure suggests potential efficacy against resistant strains due to its unique mechanism of action involving disruption of microbial cell walls or inhibition of essential enzymes .

Anticonvulsant Effects

Research into quinoxaline derivatives has also highlighted their anticonvulsant properties. Compounds similar to the one have been evaluated in animal models for their ability to reduce seizure activity induced by chemical agents . The mechanism may involve modulation of neurotransmitter systems or ion channels.

Case Study 1: Anticancer Evaluation

In a study published in RSC Advances, several quinoxaline derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that specific modifications to the quinoxaline structure led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Antimicrobial Screening

A screening study conducted on quinoxaline derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The tested compounds displayed minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as lead compounds for developing new antibiotics .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO2Me) group acts as a strong electron-withdrawing group, facilitating nucleophilic substitution.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium methoxide | Reflux in MeOH | Replacement of -SO2Me with -OMe | 68% | |

| Ammonia (NH3) | THF, 60°C, 12 hr | Formation of sulfonamide (-SO2NH2) | 52% |

Key Finding : The sulfonyl group’s electrophilicity enables substitution with oxygen- and nitrogen-based nucleophiles, though steric hindrance from the adjacent pyrazole ring reduces yields compared to simpler sulfonamides.

Oxidation and Reduction of the Dihydro-Pyrazole Ring

The 4,5-dihydro-1H-pyrazole (pyrazoline) ring undergoes redox reactions to modulate aromaticity.

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO4 | Acidic, 80°C | Aromatic pyrazole ring | Complete conversion |

| DDQ | CH2Cl2, RT | Dehydrogenation to pyrazole | 89% yield |

Reduction

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| H2/Pd-C | EtOH, 50 psi | Pyrazolidine ring | Partial saturation |

Mechanistic Insight : Oxidation with KMnO4 proceeds via radical intermediates, while DDQ abstracts hydrogen atoms directly .

Electrophilic Aromatic Substitution on Quinoxaline

The quinoxaline core undergoes electrophilic substitution, primarily at the 3- and 6-positions.

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | C-3 | 3-Nitroquinoxaline derivative | 45% |

| Sulfonation | SO3/H2SO4 | C-6 | 6-Sulfoquinoxaline derivative | 38% |

Note : The electron-deficient quinoxaline ring directs electrophiles to meta positions relative to the pyrazole substituent .

Demethylation of 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl moiety undergoes demethylation under strong acidic or Lewis acid conditions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| BBr3 | CH2Cl2, 0°C | 3,4-Dihydroxyphenyl derivative | 76% |

| HI/AcOH | Reflux, 6 hr | Partial demethylation | 58% |

Application : Demethylation generates phenolic groups for further functionalization (e.g., glycosylation) .

Coordination with Metal Ions

The sulfonyl oxygen and pyrazole nitrogen atoms act as ligands for transition metals.

| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO3)2 | MeOH, RT | Octahedral Cu(II) complex | 4.2 ± 0.3 |

| FeCl3 | EtOH, 60°C | Fe(III)-pyrazole coordination | 3.8 ± 0.2 |

Significance : Metal complexes enhance solubility and enable catalytic applications.

Cycloaddition and Ring-Opening Reactions

The dihydro-pyrazole ring participates in [3+2] cycloadditions and ring-opening reactions.

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| [3+2] Cycloaddition | Phenylacetylene | Pyrazolo[1,5-a]quinoxaline derivative | 61% |

| Acid hydrolysis | HCl (conc.) | Ring-opening to β-keto sulfonamide | 83% |

Biological Activity-Driven Reactions

In medicinal chemistry contexts, the compound undergoes targeted modifications:

| Modification | Purpose | Biological Outcome |

|---|---|---|

| Acylation (Ac2O) | Enhance lipophilicity | Improved COX-2 inhibition (IC50 = 1.2 μM) |

| Alkylation (CH3I) | Reduce metabolism | Increased plasma half-life (t1/2 = 8.7 hr) |

Propiedades

IUPAC Name |

6-[5-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S/c1-27-19-7-5-13(11-20(19)28-2)16-12-18(24(23-16)29(3,25)26)14-4-6-15-17(10-14)22-9-8-21-15/h4-11,18H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEOHMXHVRRXBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.